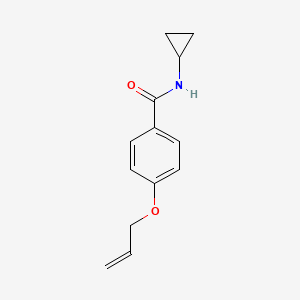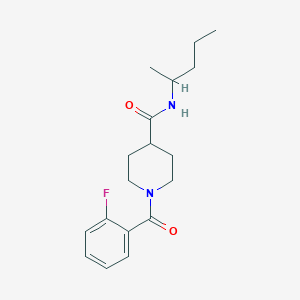![molecular formula C18H17N3O3 B4539706 N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B4539706.png)
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide involves complex chemical processes, including the use of nickel(II) complexes and bidentate ligands. For instance, nanoparticles and nanocrystals of a new bidentate nickel(II) complex were synthesized and characterized, demonstrating the intricate steps involved in creating compounds with specific functional groups and molecular frameworks (Saeed et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds has been thoroughly analyzed through techniques such as single-crystal X-ray diffraction. These analyses reveal detailed insights into the arrangement of atoms and bonds within the compound, providing a foundation for understanding its chemical behavior and reactivity (Zong & Wang, 2009).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often result in the formation of novel structures with unique properties. For example, the reductive chemistry of hypoxia-selective cytotoxins showcases the transformation of nitro groups to amine or hydroxylamine, highlighting the dynamic nature of chemical reactions involving nitrobenzamide derivatives (Palmer et al., 1995).
Physical Properties Analysis
The physical properties of compounds like N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide, such as solubility and vapor pressure, are critical for understanding their behavior in different environments. Studies on similar compounds have employed methods like the inert gas transpiration method to measure saturated vapor pressure, providing valuable data for the development and application of these compounds (Ol’khovich et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the compound's structure. Investigations into the interactions with metal ions, for instance, reveal the selective reduction in fluorescence emissions, indicating the potential for selective detection applications. Such studies underscore the importance of understanding the chemical properties for the practical use of these compounds (Phukan, Goswami, & Baruah, 2015).
Applications De Recherche Scientifique
Anticonvulsant Research
One significant area of application for derivatives of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide is in anticonvulsant research. A study developed quality control methods for a promising anticonvulsant derived from the compound, indicating its potential in epilepsy treatment. This research involved the development of identification, impurity determination, and quantitative determination methods for the compound, suggesting its high anticonvulsive activity and potential for further preclinical studies (Sych et al., 2018).
Insect Repellency
Another application is in the field of insect repellency, where derivatives of the compound have been explored for their potential effects. For instance, the decrease in DEET repellency caused by nitric oxide in Rhodnius prolixus has been studied, highlighting the intricate mechanisms through which such compounds can influence insect behavior and potentially contribute to the development of more effective insect repellents (Sfara et al., 2008).
Physico-Chemical Properties
The physico-chemical study of bioactive derivatives of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide has provided valuable information regarding their solubility, distribution, and thermodynamic functions. Such research is essential for understanding the drug-like properties of these compounds and their potential applications in medicinal chemistry (Ol’khovich et al., 2017).
Nanoparticle and Nanocrystal Formation
Research has also explored the synthesis and characterization of nanoparticles and nanocrystals using derivatives of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide. Such studies open up new avenues for the use of these compounds in materials science, particularly in the development of novel nanomaterials with potential applications in catalysis, drug delivery, and imaging (Saeed et al., 2013).
Propriétés
IUPAC Name |
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-5-6-17-16(9-12)14(11-20-17)7-8-19-18(22)13-3-2-4-15(10-13)21(23)24/h2-6,9-11,20H,7-8H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDWYEGATWHASZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-2-{[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide](/img/structure/B4539623.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B4539626.png)
![2-[(3,4-dimethoxyphenyl)acetyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4539629.png)
![N-{1,1-dimethyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}benzenesulfonamide](/img/structure/B4539649.png)

![7-[(2-bromobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B4539668.png)
![2-cyano-N-(4-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4539670.png)
![2-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4539676.png)
![2-(1-ethyl-1H-pyrazol-4-yl)-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4539679.png)
![N-(2-pyridinylmethyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4539686.png)
![2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}-N-methylhydrazinecarbothioamide](/img/structure/B4539708.png)
![5-cyclohexyl-4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B4539717.png)

![2,5-dimethoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B4539727.png)